Psi-697, also known as GS-331007, is the core nucleoside metabolite of the landmark antiviral prodrug Sofosbuvir.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEwZ5x-KtkM1RW8LKbCcQzxcx1eosAczkPPTSiIT-yTZxUeDK-kk0CitGyL2EN0TTYHPha-odGe7qYN4LEgpCJzaujPVLiGwyLQX5rfGdH3t4-oMNo5mR5y51yGE9N1t2qIw%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9_hK-1u9ddFCpKv9E9Pc7yxbxP4WMlOkf7GgtFmR9IO2n7CEsC1QhOZTzkHBy3WznNAQQCWtDyIcnX2B0Qve5g-M1vZD5OcQpxk-wBUPLSoksPr5RqSsjUz7U06_SA9-IwN2JhXaYeJki0oSYoxg%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHVa5MGojwN7gLV0i1lZrog1r-OeL32OyJUfKREQI0ugeWXa-LD4W-SR7xBDF75txB2TXgqkd-q7a4MnOA08qdHBz5_VOkKmeHjyUYvYu19Akt8Bw7pNfSkfd8YDQs1Unf5QlaLTrfo6leysg%3D%3D)] It is a uridine-based 2'-deoxy-2'-fluoro-2'-C-methyl substituted nucleoside that, upon intracellular phosphorylation to its triphosphate form (GS-461203), acts as a potent and specific inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEwZ5x-KtkM1RW8LKbCcQzxcx1eosAczkPPTSiIT-yTZxUeDK-kk0CitGyL2EN0TTYHPha-odGe7qYN4LEgpCJzaujPVLiGwyLQX5rfGdH3t4-oMNo5mR5y51yGE9N1t2qIw%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFTlAo4-I1utAdzHDQKzeiEfrzsj4hzy0d6fePt0iY4y81ilbDGfPq0V9HpRizEQF8uF0Q3kTQYzARLBBspasflswV4DWFXAD9Dn7RuPKufmEWedhQYlCqD8Mp5Qmml7GhmqCCEpFyVmUIOk7KaY2nZtNywAypNm7qtGxjTZOdfRYo%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFIn75UwgUwZqM0fztok2_zMSgXrk64zM_iYwS9YURHCwTv5LfUnjKS7lRm2r2lMIfpy67Wqe42DNVv1Zdesu86UXFMHIWaePMOkr-pcYtlH5bT65hUf7ndAH3CNpcPRGeOU-bI3sdOOYAWNQ%3D%3D)] Unlike its parent prodrug, Psi-697 is the direct precursor to the active triphosphate, making it a critical tool compound for biochemical assays and cell-based studies where bypassing the complexities of prodrug metabolism is essential for clear, reproducible results.
Procuring the prodrug Sofosbuvir instead of its metabolite Psi-697 is a critical error for many research applications. Sofosbuvir requires a complex, multi-step metabolic activation pathway involving specific hepatic enzymes like Cathepsin A and CES1 to eventually form the active triphosphate.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEwZ5x-KtkM1RW8LKbCcQzxcx1eosAczkPPTSiIT-yTZxUeDK-kk0CitGyL2EN0TTYHPha-odGe7qYN4LEgpCJzaujPVLiGwyLQX5rfGdH3t4-oMNo5mR5y51yGE9N1t2qIw%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHVa5MGojwN7gLV0i1lZrog1r-OeL32OyJUfKREQI0ugeWXa-LD4W-SR7xBDF75txB2TXgqkd-q7a4MnOA08qdHBz5_VOkKmeHjyUYvYu19Akt8Bw7pNfSkfd8YDQs1Unf5QlaLTrfo6leysg%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEPgf5ipw6XQz70PbK5U3-l1spf4rqPgGnw7DpaXeVE94pL8V7oOtsp0IsQ9fkcTb2PgjpH1-gNT8AsUv3DxGfHbv8NnsxrOCtnd2FyjVt5QpgYJomcKCBYl8J6l1xkzW_gv1GrRz-v12Y2bD7Gyj0-HFHheeBx9-q1-0F0)] This enzymatic machinery is absent in cell-free biochemical assays, rendering the prodrug completely inactive and unsuitable as a polymerase inhibitor. In cell-based models, reliance on this metabolic conversion introduces significant variability, as the expression and activity of these enzymes can differ between cell lines, leading to inconsistent intracellular concentrations of the active compound and compromising experimental reproducibility.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG_CvA5Z1xhW2c6vWxl111AU3X8sWH-H-9Y2gLtKcLQz1CkTqzi5SOnbVRWf0XSXmcB67ut-6wdroq2sc4An6k-eOOpgNJRGu6TseWS_wIEm7e2xLNN2Y2XnT-svtYQ3g_pDgtKY0sls2xD7g%3D%3D)] Using Psi-697 directly bypasses this entire prodrug activation cascade, ensuring that the active agent's precursor is delivered consistently for subsequent phosphorylation, thereby providing a more direct, reliable, and reproducible tool for antiviral research.
The active form of the drug, GS-461203 (the triphosphate of Psi-697), is a potent inhibitor of recombinant HCV NS5B polymerase from multiple genotypes. In biochemical assays, it demonstrates IC50 values in the low micromolar range.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEPgf5ipw6XQz70PbK5U3-l1spf4rqPgGnw7DpaXeVE94pL8V7oOtsp0IsQ9fkcTb2PgjpH1-gNT8AsUv3DxGfHbv8NnsxrOCtnd2FyjVt5QpgYJomcKCBYl8J6l1xkzW_gv1GrRz-v12Y2bD7Gyj0-HFHheeBx9-q1-0F0)] In contrast, the parent prodrug Sofosbuvir is inactive in these systems because it requires enzymatic hydrolysis and cleavage (by CatA/CES1 and HINT1) that does not occur in a cell-free environment.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEwZ5x-KtkM1RW8LKbCcQzxcx1eosAczkPPTSiIT-yTZxUeDK-kk0CitGyL2EN0TTYHPha-odGe7qYN4LEgpCJzaujPVLiGwyLQX5rfGdH3t4-oMNo5mR5y51yGE9N1t2qIw%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHVa5MGojwN7gLV0i1lZrog1r-OeL32OyJUfKREQI0ugeWXa-LD4W-SR7xBDF75txB2TXgqkd-q7a4MnOA08qdHBz5_VOkKmeHjyUYvYu19Akt8Bw7pNfSkfd8YDQs1Unf5QlaLTrfo6leysg%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEPgf5ipw6XQz70PbK5U3-l1spf4rqPgGnw7DpaXeVE94pL8V7oOtsp0IsQ9fkcTb2PgjpH1-gNT8AsUv3DxGfHbv8NnsxrOCtnd2FyjVt5QpgYJomcKCBYl8J6l1xkzW_gv1GrRz-v12Y2bD7Gyj0-HFHheeBx9-q1-0F0)] Therefore, Psi-697 is the necessary and direct precursor for generating the active triphosphate inhibitor for use in enzymatic studies.
| Evidence Dimension | Inhibition of HCV NS5B Polymerase (IC50) |
| Target Compound Data | Active (as triphosphate GS-461203) with IC50 values of 0.7 to 2.6 µM against genotypes 1b, 2a, 3a, and 4a[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEPgf5ipw6XQz70PbK5U3-l1spf4rqPgGnw7DpaXeVE94pL8V7oOtsp0IsQ9fkcTb2PgjpH1-gNT8AsUv3DxGfHbv8NnsxrOCtnd2FyjVt5QpgYJomcKCBYl8J6l1xkzW_gv1GrRz-v12Y2bD7Gyj0-HFHheeBx9-q1-0F0)] |
| Comparator Or Baseline | Sofosbuvir (Prodrug): Inactive in biochemical assays due to lack of metabolic activation enzymes[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEwZ5x-KtkM1RW8LKbCcQzxcx1eosAczkPPTSiIT-yTZxUeDK-kk0CitGyL2EN0TTYHPha-odGe7qYN4LEgpCJzaujPVLiGwyLQX5rfGdH3t4-oMNo5mR5y51yGE9N1t2qIw%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHVa5MGojwN7gLV0i1lZrog1r-OeL32OyJUfKREQI0ugeWXa-LD4W-SR7xBDF75txB2TXgqkd-q7a4MnOA08qdHBz5_VOkKmeHjyUYvYu19Akt8Bw7pNfSkfd8YDQs1Unf5QlaLTrfo6leysg%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEPgf5ipw6XQz70PbK5U3-l1spf4rqPgGnw7DpaXeVE94pL8V7oOtsp0IsQ9fkcTb2PgjpH1-gNT8AsUv3DxGfHbv8NnsxrOCtnd2FyjVt5QpgYJomcKCBYl8J6l1xkzW_gv1GrRz-v12Y2bD7Gyj0-HFHheeBx9-q1-0F0)] |
| Quantified Difference | Qualitative (Active vs. Inactive) |
| Conditions | Cell-free recombinant HCV NS5B polymerase assay |
For any biochemical or enzymatic assay, procuring Psi-697 is non-negotiable as its prodrug, Sofosbuvir, is fundamentally incompatible with the experimental system.
While Sofosbuvir is effective in certain cell lines, its potency is entirely dependent on the cell's endogenous enzymatic machinery to convert it to Psi-697 and then to the active triphosphate. This metabolic capacity can vary significantly between cell types (e.g., CES1 is undetectable in clone A replicon cells).[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGs28LkLJZjdWFvMH7EhgHjOMk00pKW6AzYiD3xQfmg8ivtvALHCNbmtpG5-fJ_zn17v15R8KfEOCLCEg0IM4HYuQL-jSqGoq_bF4-93-LjxGntaw0duhMWIcJwypbRRQQNzP6FwkcjQr-rjxuTafH-KhLnR03zBWtBzVvflxu4hEZiBqpeztwEBx2dXVdHjR8yyqo29nwymiFZ72Ls6jENgpAV2LW4MdwxumLfdji3TDcQtF3S4x8mQdSEDEhZ9j1Xcg_Y21PC-KseeqE11Gt3SZ6BvqgKeA%3D%3D)] Using Psi-697 directly removes this significant source of experimental variability. In HCV replicon assays, Sofosbuvir itself demonstrates potent antiviral activity (EC50 values <1 µM), which is attributable to its conversion to the active species.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGs28LkLJZjdWFvMH7EhgHjOMk00pKW6AzYiD3xQfmg8ivtvALHCNbmtpG5-fJ_zn17v15R8KfEOCLCEg0IM4HYuQL-jSqGoq_bF4-93-LjxGntaw0duhMWIcJwypbRRQQNzP6FwkcjQr-rjxuTafH-KhLnR03zBWtBzVvflxu4hEZiBqpeztwEBx2dXVdHjR8yyqo29nwymiFZ72Ls6jENgpAV2LW4MdwxumLfdji3TDcQtF3S4x8mQdSEDEhZ9j1Xcg_Y21PC-KseeqE11Gt3SZ6BvqgKeA%3D%3D)] By using Psi-697, the researcher ensures a consistent starting point for the final phosphorylation steps, leading to more reliable and directly comparable potency data across different cellular models.
| Evidence Dimension | Anti-HCV Activity (EC50) |
| Target Compound Data | Psi-697 acts as the direct intracellular precursor to the active triphosphate, ensuring activity is independent of prodrug-activating enzymes. |
| Comparator Or Baseline | Sofosbuvir: Activity is dependent on variable expression of enzymes like CatA and CES1, creating a potential source of experimental inconsistency.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGs28LkLJZjdWFvMH7EhgHjOMk00pKW6AzYiD3xQfmg8ivtvALHCNbmtpG5-fJ_zn17v15R8KfEOCLCEg0IM4HYuQL-jSqGoq_bF4-93-LjxGntaw0duhMWIcJwypbRRQQNzP6FwkcjQr-rjxuTafH-KhLnR03zBWtBzVvflxu4hEZiBqpeztwEBx2dXVdHjR8yyqo29nwymiFZ72Ls6jENgpAV2LW4MdwxumLfdji3TDcQtF3S4x8mQdSEDEhZ9j1Xcg_Y21PC-KseeqE11Gt3SZ6BvqgKeA%3D%3D)] |
| Quantified Difference | Qualitative (Improved experimental control and reproducibility) |
| Conditions | HCV subgenomic replicon cell-based assays |
This compound provides greater experimental control and reproducibility in cell-based assays by eliminating the confounding variable of inconsistent prodrug metabolism.
A critical attribute for a high-quality antiviral tool compound is specificity for the viral target over host enzymes. The active triphosphate of Psi-697 (GS-461203) does not inhibit human DNA polymerases, human RNA polymerases, or mitochondrial RNA polymerase.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFIn75UwgUwZqM0fztok2_zMSgXrk64zM_iYwS9YURHCwTv5LfUnjKS7lRm2r2lMIfpy67Wqe42DNVv1Zdesu86UXFMHIWaePMOkr-pcYtlH5bT65hUf7ndAH3CNpcPRGeOU-bI3sdOOYAWNQ%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEPgf5ipw6XQz70PbK5U3-l1spf4rqPgGnw7DpaXeVE94pL8V7oOtsp0IsQ9fkcTb2PgjpH1-gNT8AsUv3DxGfHbv8NnsxrOCtnd2FyjVt5QpgYJomcKCBYl8J6l1xkzW_gv1GrRz-v12Y2bD7Gyj0-HFHheeBx9-q1-0F0)] This high degree of selectivity ensures that the observed antiviral effects in research models are due to specific inhibition of the HCV NS5B polymerase and not confounded by off-target effects on host cell replication or transcription, which could lead to cytotoxicity.
| Evidence Dimension | Inhibition of Host Cell Polymerases |
| Target Compound Data | GS-461203 (active triphosphate of Psi-697): Not an inhibitor of human DNA, RNA, or mitochondrial RNA polymerases.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFIn75UwgUwZqM0fztok2_zMSgXrk64zM_iYwS9YURHCwTv5LfUnjKS7lRm2r2lMIfpy67Wqe42DNVv1Zdesu86UXFMHIWaePMOkr-pcYtlH5bT65hUf7ndAH3CNpcPRGeOU-bI3sdOOYAWNQ%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEPgf5ipw6XQz70PbK5U3-l1spf4rqPgGnw7DpaXeVE94pL8V7oOtsp0IsQ9fkcTb2PgjpH1-gNT8AsUv3DxGfHbv8NnsxrOCtnd2FyjVt5QpgYJomcKCBYl8J6l1xkzW_gv1GrRz-v12Y2bD7Gyj0-HFHheeBx9-q1-0F0)] |
| Comparator Or Baseline | Human DNA and RNA polymerases |
| Quantified Difference | Qualitative (Selective for viral polymerase vs. non-inhibitory to human polymerases) |
| Conditions | In vitro polymerase inhibition assays |
High selectivity confirms the compound's value as a specific tool, minimizing the risk that experimental results are skewed by unintended off-target effects or general cytotoxicity.
Use as a benchmark inhibitor or tool compound in cell-free enzymatic assays studying HCV NS5B polymerase activity. As the direct precursor to the active triphosphate, Psi-697 is the appropriate molecule for these systems where prodrugs like Sofosbuvir are inactive.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEPgf5ipw6XQz70PbK5U3-l1spf4rqPgGnw7DpaXeVE94pL8V7oOtsp0IsQ9fkcTb2PgjpH1-gNT8AsUv3DxGfHbv8NnsxrOCtnd2FyjVt5QpgYJomcKCBYl8J6l1xkzW_gv1GrRz-v12Y2bD7Gyj0-HFHheeBx9-q1-0F0)]
Employ in HCV replicon cell lines to investigate mechanisms of resistance, or in combination screening with other antivirals. Using Psi-697 eliminates the variable of prodrug activation efficiency, ensuring more consistent and reproducible EC50 values across different experiments and cell models.
Serve as a highly selective control compound in broad-panel kinase or polymerase screening. Its documented lack of activity against human DNA and RNA polymerases makes it an ideal negative control when assessing the selectivity of new chemical entities.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFIn75UwgUwZqM0fztok2_zMSgXrk64zM_iYwS9YURHCwTv5LfUnjKS7lRm2r2lMIfpy67Wqe42DNVv1Zdesu86UXFMHIWaePMOkr-pcYtlH5bT65hUf7ndAH3CNpcPRGeOU-bI3sdOOYAWNQ%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEPgf5ipw6XQz70PbK5U3-l1spf4rqPgGnw7DpaXeVE94pL8V7oOtsp0IsQ9fkcTb2PgjpH1-gNT8AsUv3DxGfHbv8NnsxrOCtnd2FyjVt5QpgYJomcKCBYl8J6l1xkzW_gv1GrRz-v12Y2bD7Gyj0-HFHheeBx9-q1-0F0)]